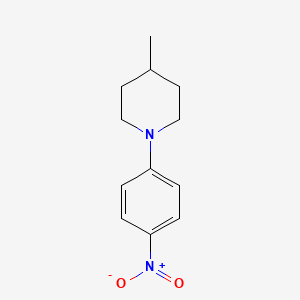

4-Methyl-1-(4-nitrophenyl)piperidine

Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the development of pharmaceuticals. nih.gov It is one of the most prevalent structural motifs found in drug molecules, spanning more than twenty classes of pharmaceuticals and numerous alkaloids. nih.gov The widespread use of piperidine scaffolds can be attributed to several key factors that make them advantageous in drug design. thieme-connect.comresearchgate.net

Introducing a piperidine moiety into a molecule can significantly modulate its physicochemical properties, such as solubility and lipophilicity, which are critical for drug absorption and distribution. thieme-connect.comresearchgate.net Furthermore, the three-dimensional structure of the piperidine ring allows it to act as a versatile scaffold, enabling the precise spatial arrangement of functional groups to optimize interactions with biological targets. nih.gov This can lead to enhanced biological activity and selectivity for the intended receptor, enzyme, or ion channel. thieme-connect.comresearchgate.net

Overview of Scholarly Investigations Involving 4-Methyl-1-(4-nitrophenyl)piperidine

For instance, studies have detailed the synthesis of compounds like 1-(4-nitrobenzyl)piperidine (B1332540) and 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. mdpi.comcymitquimica.com The synthesis of the latter was achieved by reacting a mixture of dinitro isomers of 1,4-dimethoxybenzene (B90301) with piperidine. mdpi.comresearchgate.net Similarly, the synthesis of 1-methyl-4-(4-nitrophenyl)piperazine, a structurally similar compound where a piperazine (B1678402) ring replaces the piperidine, is well-documented. chemicalbook.com These syntheses typically involve nucleophilic aromatic substitution or the reaction of a piperidine derivative with a nitrobenzyl halide. mdpi.comprepchem.com

The individual components of this compound are also subjects of research. 4-Methylpiperidine (B120128), for example, is utilized as a reagent in solid-phase peptide synthesis for the removal of the Fmoc protecting group. researchgate.net The nitrophenyl group is a common functional group in medicinal chemistry, known for its electron-withdrawing properties which can influence a molecule's reactivity and biological interactions. cymitquimica.com While specific investigations into this compound are sparse, the established chemistry of its structural relatives suggests its potential as a building block in organic synthesis or as a candidate for biological screening in various therapeutic areas.

Historical Perspective of Nitrophenyl-Substituted Piperidines in Chemical Literature

The study of nitrophenyl-substituted piperidines is part of the broader history of heterocyclic chemistry and the development of synthetic methodologies. Early research often focused on fundamental reaction kinetics and mechanisms. For example, historical studies investigated the kinetics of reactions between piperidine and nitrophenyl esters of sulfonic acids, providing foundational knowledge on nucleophilic substitution at sulfur centers. acs.org

Synthetically, the preparation of nitrophenylpiperidine derivatives has been described in various contexts. A notable example includes the synthesis of 1-[(4-nitrophenyl)methyl]-4-(diphenylmethyl)piperidine, which was prepared by heating 4-(diphenylmethyl)piperidine (B42399) with 4-nitrobenzyl chloride in the presence of sodium carbonate. prepchem.com The synthesis of 1-(4-nitrophenyl)piperidine (B1293623) itself has also been documented. sigmaaldrich.comnist.gov

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-(4-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10-6-8-13(9-7-10)11-2-4-12(5-3-11)14(15)16/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDBEBFQYDWSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303451 | |

| Record name | 4-methyl-1-(4-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78019-77-9 | |

| Record name | 78019-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-1-(4-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 4-Methyl-1-(4-nitrophenyl)piperidine Core

The synthesis of this compound is primarily achieved by forming the crucial nitrogen-aryl bond between a pre-existing 4-methylpiperidine (B120128) ring and a 4-nitrophenyl moiety. This approach is generally more efficient than constructing the piperidine (B6355638) ring after arylation.

Primary Synthetic Routes to 1-(4-Nitrophenyl)piperidines

The principal method for synthesizing the 1-(4-nitrophenyl)piperidine (B1293623) scaffold is through nucleophilic aromatic substitution (SNAr). In this reaction, the secondary amine of the piperidine ring acts as a nucleophile, attacking an electron-deficient nitro-activated benzene (B151609) ring and displacing a leaving group.

Commonly used substrates for this reaction are benzene derivatives with good leaving groups, such as halogens, positioned para to the electron-withdrawing nitro group. 1-Fluoro-4-nitrobenzene (B44160) is a particularly effective reactant due to the high electronegativity of fluorine, which strongly activates the aromatic ring for nucleophilic attack. isuct.ru Other halo-nitrobenzenes like 1-chloro-4-nitrobenzene (B41953) are also employed. The reaction is typically performed by heating the piperidine with the arylation agent in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to neutralize the generated acid. isuct.ruchemicalbook.com In some cases, using an excess of the piperidine reactant can serve as both the nucleophile and the base. mdpi.com

Table 1: Selected Conditions for Nucleophilic Aromatic Substitution to form N-(4-Nitrophenyl) Heterocycles This table is interactive. You can sort and filter the data.

| Arylation Agent | Nucleophile | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 1-Fluoro-4-nitrobenzene | Azacrown ethers | K₂CO₃ | DMF | Heating | isuct.ru |

| 1-Bromo-4-nitrobenzene derivative | Piperidine | K₂CO₃ / Cs₂CO₃ | DMF / DMSO | 25-120°C | chemicalbook.com |

| Dinitrobenzene isomer | Piperidine | Piperidine (excess) | None (reflux) | Reflux | mdpi.com |

| p-Chloronitrobenzene | 1-(4-methoxyphenyl)piperazine | Sodium Carbonate | 1-Butanol | 120°C | core.ac.uk |

Modern approaches to N-arylation, such as the Buchwald-Hartwig amination, which uses a palladium catalyst, can also be applied. These catalyzed reactions often proceed under milder conditions and with a broader substrate scope, representing an advanced alternative to traditional SNAr methods. nih.gov

Introduction and Functionalization of the 4-Methyl Moiety

The most direct and common strategy to obtain the this compound structure is to use 4-methylpiperidine as the starting material for the N-arylation reaction. 4-Methylpiperidine is a readily available chemical building block. researchgate.net

Alternative, though more circuitous, methods for creating a 4-methylpiperidine scaffold exist. These include:

Hydrogenation of Pyridines: Catalytic hydrogenation of 4-methylpyridine (B42270) (also known as γ-picoline) over catalysts like rhodium or palladium can yield 4-methylpiperidine. nih.gov This is a fundamental process in heterocyclic chemistry for converting aromatic N-heterocycles to their saturated counterparts. nih.gov

Functionalization of Piperidinones: 4-Piperidones can serve as precursors. The methyl group can be introduced via reactions like a Wittig reaction followed by reduction, or through Grignard addition and subsequent transformations. youtube.com

For the synthesis of the title compound, however, direct arylation of 4-methylpiperidine remains the most practical and widely adopted route.

Optimized Reaction Conditions and Catalytic Systems for this compound Synthesis

The optimal synthesis of this compound combines the principles from the preceding sections. The reaction involves the direct coupling of 4-methylpiperidine with an activated 4-nitrophenyl electrophile.

Optimized Protocol: A typical laboratory-scale synthesis would involve stirring 4-methylpiperidine with 1-fluoro-4-nitrobenzene in a polar aprotic solvent like DMF. A base such as potassium carbonate is added to scavenge the HF produced during the reaction. The mixture is heated to ensure a reasonable reaction rate. After completion, an aqueous workup is performed to remove the inorganic salts and excess amine, followed by extraction with an organic solvent and purification, usually by column chromatography or recrystallization.

Table 2: Proposed Optimized Conditions for this compound Synthesis This table is interactive. You can sort and filter the data.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 4-Methylpiperidine | 1-Fluoro-4-nitrobenzene | None (SNAr) | K₂CO₃ | DMF | 80-120°C |

| 4-Methylpiperidine | 1-Chloro-4-nitrobenzene | None (SNAr) | Cs₂CO₃ | DMSO | 100-150°C |

| 4-Methylpiperidine | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-110°C |

The use of palladium-catalyzed Buchwald-Hartwig cross-coupling represents a state-of-the-art catalytic system for this transformation. This method would involve reacting 4-methylpiperidine with 1-bromo- or 1-chloro-4-nitrobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (e.g., BINAP), with a strong, non-nucleophilic base like sodium tert-butoxide.

Derivatization and Scaffold Modification of this compound

Once synthesized, the this compound scaffold can be modified at two primary locations: the piperidine nitrogen and the 4-nitrophenyl substituent.

Chemical Reactions Involving the Piperidine Nitrogen

The nitrogen atom in this compound exhibits significantly reduced basicity and nucleophilicity compared to its N-alkyl counterparts like N-methylpiperidine. fiveable.me This is due to the strong electron-withdrawing effect of the 4-nitrophenyl group, which delocalizes the nitrogen's lone pair of electrons into the aromatic π-system. Consequently, the nitrogen is resistant to typical reactions of tertiary amines, such as:

Protonation: It forms salts only with very strong acids.

Alkylation: It does not readily undergo quaternization with alkyl halides.

Oxidation: It is resistant to oxidation at the nitrogen center.

Therefore, the piperidine nitrogen in this specific compound is generally considered an unreactive site under standard chemical conditions.

Transformations of the 4-Nitrophenyl Substituent

In contrast to the inert nitrogen atom, the 4-nitrophenyl group is a versatile handle for further chemical transformations. The most significant and widely used reaction is the reduction of the nitro group to an amine.

Reduction to 4-Methyl-1-(4-aminophenyl)piperidine: The conversion of the nitro group to a primary amino group is a key transformation that turns the electron-withdrawing aryl substituent into an electron-donating one, dramatically altering the molecule's electronic properties. researchgate.net This opens up a vast array of subsequent derivatization reactions typical of anilines. Several methods can achieve this reduction effectively. isuct.ruresearchgate.net

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups This table is interactive. You can sort and filter the data.

| Reagent System | Conditions | Notes | Reference |

|---|---|---|---|

| H₂ gas, Pd/C catalyst | Ethanol or Ethyl Acetate, room temp. | Catalytic hydrogenation; clean, high yield. | nih.gov |

| SnCl₂·2H₂O / HCl | Ethanol, reflux | Stannous chloride reduction; classic method. | N/A |

| Fe / NH₄Cl or AcOH | Water/Ethanol, reflux | Metal-acid reduction; cost-effective. | N/A |

| NaBH₄, NiCl₂ or other catalyst | Methanol/Ethanol | Sodium borohydride (B1222165) with a catalyst. | researchgate.net |

| Hydrazine Hydrate, Raney Ni | Ethanol, reflux | Effective for many functional groups. | isuct.ru |

The resulting product, 4-methyl-1-(4-aminophenyl)piperidine, possesses a nucleophilic amino group that can undergo diazotization (to form diazonium salts), acylation (to form amides), alkylation, and other reactions common to aromatic amines, making it a valuable intermediate for more complex structures. nih.gov

Modifications at the 4-Methyl Position

The 4-methyl group on the piperidine ring of this compound serves as a key site for introducing structural diversity. A variety of synthetic strategies can be employed to functionalize this position, thereby creating a range of analogues with potentially unique properties.

One common approach involves the olefination, acylation, or alkylation of the methyl group of 4-methylpyridine, which is a precursor to the piperidine ring. The resulting substituted pyridine (B92270) can then be converted to the corresponding piperidine derivative through catalytic hydrogenation or chemical reduction. youtube.com For instance, the deprotonation of 4-picoline (4-methylpyridine) with a strong base generates a nucleophilic species that can react with various electrophiles. Subsequent reduction of the pyridine ring would yield the 4-substituted piperidine.

Another versatile method for modification starts with 4-piperidone. This ketone can be subjected to a Wittig olefination to introduce a methylene (B1212753) group at the 4-position, forming a 4-methylenepiperidine (B3104435) derivative. acs.org This exocyclic double bond is a valuable functional handle for further transformations. For example, hydroboration-oxidation of the alkene can yield the corresponding 4-hydroxymethylpiperidine. acs.orgnih.gov This alcohol can then be further derivatized, for instance, by conversion to an ester. nih.gov Ozonolysis of the 4-methylene group provides a route back to the 4-piperidone, which can then undergo other reactions. acs.org

Furthermore, direct C-H functionalization strategies are emerging as powerful tools. While direct functionalization of the methyl group in the final compound is challenging, lithiation of protected piperidines at the 4-position, when suitably activated, allows for the introduction of alkyl or aryl groups. youtube.com These modifications allow for the systematic exploration of the chemical space around the 4-position of the piperidine scaffold.

Table 1: Potential Modifications at the 4-Methyl Position

| Starting Material | Reagents and Conditions | Resulting Functionality at C-4 |

|---|---|---|

| 4-Methylpyridine | 1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., R-X) 3. Reduction (e.g., H₂, Pd/C) | 4-Alkylpiperidine |

| N-Boc-4-piperidone | 1. Wittig reagent (e.g., Ph₃P=CH₂) 2. Hydroboration-oxidation (e.g., BH₃·THF, H₂O₂, NaOH) | 4-(Hydroxymethyl)piperidine |

| N-Boc-4-piperidone | 1. Wittig reagent (e.g., Ph₃P=CH₂) 2. Ozonolysis (e.g., O₃, Me₂S) | 4-Oxopiperidine |

| N-Boc-4-methylenepiperidine | DAST (Diethylaminosulfur trifluoride) | 4-(Difluoromethyl)piperidine |

Stereoselective Synthesis of this compound Enantiomers

The development of methods for the stereoselective synthesis of piperidine derivatives is of significant interest due to the prevalence of chiral piperidine scaffolds in pharmaceuticals. For this compound, which possesses a chiral center at the C-4 position, several strategies can be envisioned for the preparation of its enantiomers.

Kinetic Resolution: One effective strategy is the kinetic resolution of a racemic mixture. This can be achieved through enzymatic or chemical methods. For example, a chiral base system, such as n-butyllithium (n-BuLi) and the chiral ligand sparteine, can selectively deprotonate one enantiomer of a racemic N-Boc-2-aryl-4-methylenepiperidine, allowing for the separation of the unreacted, enantioenriched starting material and the derivatized product. acs.orgnih.govwhiterose.ac.uk While this has been demonstrated for 2-arylpiperidines, a similar principle could be applied to a suitable precursor of the target molecule. Catalytic kinetic resolution via enantioselective acylation using a chiral hydroxamic acid is another powerful technique that has been successfully applied to disubstituted piperidines. nih.gov

Asymmetric Synthesis: A more direct approach is asymmetric synthesis, which aims to create the desired stereocenter with a specific configuration. Organocatalytic methods, such as the intramolecular aza-Michael reaction, can be used to desymmetrize prochiral substrates to form enantiomerically enriched piperidines. rsc.org Another strategy involves the use of chiral amines as starting materials in a multi-component reaction to induce exocyclic chirality. rsc.org Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines also provide a pathway to enantioenriched 3-substituted piperidines, which could be adapted for 4-substituted analogues. acs.org

Chiral Resolution by Chromatography: For cases where a racemic mixture is synthesized, chiral resolution via high-performance liquid chromatography (HPLC) is a common and effective method for separating enantiomers. The use of a chiral stationary phase, such as cellulose-based columns, can effectively resolve racemic mixtures of piperidine derivatives. nih.govmdpi.com

Table 2: Approaches for Stereoselective Synthesis

| Method | Description | Key Reagents/Techniques |

|---|---|---|

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for separation. | Chiral bases (e.g., n-BuLi/sparteine), chiral acylating agents. |

| Asymmetric Synthesis | Direct synthesis of a specific enantiomer from achiral or prochiral starting materials. | Organocatalysts, chiral auxiliaries, transition metal catalysts with chiral ligands. |

| Chiral HPLC | Chromatographic separation of enantiomers from a racemic mixture. | Chiral stationary phases (e.g., cellulose-based). |

Green Chemistry Principles in the Synthesis of this compound and Its Analogues

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound, which typically involves a nucleophilic aromatic substitution (SNAr) reaction, is an area where green methodologies can be effectively applied.

A key aspect of green chemistry is the use of environmentally benign solvents. Traditional SNAr reactions often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which have associated health and environmental concerns. Recent research has demonstrated the feasibility of conducting SNAr reactions in greener alternatives. Polyethylene glycol (PEG-400) has been shown to be an effective solvent for the nucleophilic aromatic substitution of nitrogen-containing heterocycles, leading to high yields in short reaction times. nih.gov Even more desirably, water can be used as a solvent for SNAr reactions, often with the aid of a polymeric additive like hydroxypropyl methylcellulose (B11928114) (HPMC), under mild conditions. rsc.org

The use of catalysts to improve reaction efficiency and reduce waste is another cornerstone of green chemistry. Copper(II)-catalyzed N-arylation of NH-heterocycles with arylboronic acids has been successfully performed in water at room temperature, offering a milder alternative to traditional methods that may require harsh conditions. rsc.org

Furthermore, the choice of reagents themselves can contribute to a greener process. Studies have shown that 4-methylpiperidine can be a more environmentally friendly and less toxic alternative to piperidine for the removal of the Fmoc protecting group in solid-phase peptide synthesis. scielo.org.mxresearchgate.netresearchgate.net This suggests that in contexts where piperidine derivatives are used as reagents, 4-methylpiperidine could be a preferable choice from a green chemistry perspective. The one-pot synthesis of N-substituted piperidones from primary amines and acrylates also presents a greener alternative to the classical Dieckman condensation. nih.gov The synthesis of piperidines from biomass-derived furfural (B47365) using a surface single-atom alloy catalyst represents a significant advancement in producing these N-heterocycles from renewable resources. nih.gov

Table 3: Green Chemistry Approaches in Synthesis

| Green Principle | Application in Synthesis | Example |

|---|---|---|

| Use of Safer Solvents | Replacing traditional polar aprotic solvents with environmentally benign alternatives. | SNAr reactions in PEG-400 or water. nih.govrsc.org |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. | Cu(II)-catalyzed N-arylation in water. rsc.org |

| Use of Renewable Feedstocks | Synthesizing the piperidine core from biomass-derived materials. | Synthesis of piperidines from furfural. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | One-pot synthesis of N-substituted piperidones. nih.gov |

Molecular Structure, Conformation, and Spectroscopic Analysis

Spectroscopic Characterization Techniques for 4-Methyl-1-(4-nitrophenyl)piperidine

Spectroscopic methods are fundamental to confirming the identity and purity of this compound and to understanding its electronic and structural properties in various states.

While a complete, peer-reviewed NMR spectral assignment for this compound is not extensively published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra can be predicted based on the analysis of its constituent parts: the 4-methylpiperidine (B120128) moiety and the 4-nitrophenyl group.

For the 4-nitrophenyl group, the para-substitution pattern would typically result in two distinct doublets in the aromatic region of the ¹H NMR spectrum. The protons ortho to the electron-withdrawing nitro group are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons meta to the nitro group. In the ¹³C NMR spectrum, the carbon atom attached to the nitro group would be significantly deshielded.

A detailed 2D NMR analysis, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments, would be necessary to provide unambiguous assignments for all proton and carbon signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is predictive and based on general principles and data from similar structures. Actual experimental values may vary.)

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NO₂) | 8.1 - 8.3 (d) | 125.0 - 127.0 |

| Aromatic CH (meta to NO₂) | 6.8 - 7.0 (d) | 112.0 - 114.0 |

| Piperidine (B6355638) CH (adjacent to N) | 3.4 - 3.6 (m) | 47.0 - 50.0 |

| Piperidine CH (position 4) | 1.5 - 1.7 (m) | 30.0 - 33.0 |

| Piperidine CH₂ (positions 2,6) | See above | See above |

| Piperidine CH₂ (positions 3,5) | 1.7 - 1.9 (m, axial), 1.2 - 1.4 (m, equatorial) | 34.0 - 37.0 |

| Methyl (CH₃) | 0.9 - 1.1 (d) | 21.0 - 23.0 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₂H₁₆N₂O₂), the expected molecular weight is approximately 220.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 220. The fragmentation is likely to occur at the weakest bonds. Key fragmentation pathways could include:

Cleavage of the N-aryl bond: This would lead to the formation of a 4-nitrophenyl radical and a 4-methylpiperidine cation (m/z 98), or a 4-nitrophenyl cation (m/z 122) and a 4-methylpiperidine radical.

Fragmentation of the piperidine ring: This can occur through various ring-opening mechanisms, leading to a complex pattern of smaller fragment ions.

Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion or fragment ions containing the nitrophenyl group is also a common pathway for nitroaromatic compounds.

High-resolution mass spectrometry (HRMS) would be essential for determining the exact mass and elemental composition of the molecular ion and its fragments, confirming the molecular formula.

Solid-State Structural Elucidation of this compound and Derivatives

The solid-state structure provides definitive information about the molecular conformation and the arrangement of molecules in the crystal lattice.

As of the latest available data, a single-crystal X-ray diffraction study specifically for this compound has not been reported in publicly accessible literature. However, crystallographic studies of related compounds, such as salts of 4-(4-nitrophenyl)piperazine, reveal that the piperazine (B1678402) ring typically adopts a chair conformation. nih.gov It is highly probable that the piperidine ring in this compound also adopts a stable chair conformation in the solid state.

In this chair conformation, the two key substituents—the 4-methyl group and the 1-(4-nitrophenyl) group—can be either in an axial or equatorial position. The preferred conformation would minimize steric hindrance. Generally, bulky substituents on a six-membered ring prefer the equatorial position to reduce 1,3-diaxial interactions. Therefore, it is expected that the 4-methyl group would predominantly occupy an equatorial position. The conformational preference of the N-aryl substituent is more complex and can be influenced by electronic effects and crystal packing forces.

In the absence of a specific crystal structure for this compound, the potential intermolecular interactions can be inferred from its functional groups. The nitro group is a strong hydrogen bond acceptor, and the C-H bonds of the piperidine ring and the aromatic ring can act as weak hydrogen bond donors.

Conformational Analysis of the Piperidine Ring in this compound

Conformer A: Methyl group in the equatorial position and the nitrophenyl group on the nitrogen.

Conformer B: Methyl group in the axial position and the nitrophenyl group on the nitrogen.

Due to the steric bulk of the methyl group, Conformer A, with the equatorial methyl group, is expected to be significantly more stable and thus the predominant conformation in solution and in the solid state. The energy difference between the axial and equatorial conformations of a methyl group on a cyclohexane (B81311) ring (a close model) is approximately 1.7 kcal/mol. A similar energy difference is expected for the 4-methylpiperidine system. The conformation of the N-nitrophenyl group will also be influenced by the steric environment and its interaction with the axial protons on the piperidine ring.

Chair Conformations and Inversion Dynamics

The piperidine ring, a saturated six-membered heterocycle, characteristically adopts a chair conformation to minimize angular and torsional strain, a principle shared with its carbocyclic analogue, cyclohexane. researchgate.net For N-substituted piperidines, the substituent on the nitrogen atom can occupy either an axial or an equatorial position. Due to significant steric hindrance, large substituents strongly favor the equatorial position. In the case of this compound, the bulky 4-nitrophenyl group attached to the nitrogen atom preferentially occupies an equatorial position to avoid unfavorable 1,3-diaxial interactions with the hydrogen atoms on the ring.

With the 4-nitrophenyl group in a stable equatorial position, the conformation of the molecule is further defined by the orientation of the methyl group at the C4 position. This gives rise to two potential diastereomeric chair conformers:

Equatorial-equatorial conformer (cis) : The most stable conformation, where both the 4-nitrophenyl group and the 4-methyl group reside in equatorial positions. This arrangement minimizes steric strain, providing the lowest energy state.

Equatorial-axial conformer (trans) : A higher energy conformation where the 4-nitrophenyl group is equatorial, but the 4-methyl group is in an axial position. This conformer is less stable due to the steric repulsion between the axial methyl group and the axial hydrogens at the C2 and C6 positions of the piperidine ring.

The piperidine ring is not static but undergoes a dynamic process of ring inversion, or "chair-flipping," where one chair conformer converts into the other. However, for this compound, the energy barrier for this inversion would be substantial due to the necessity of forcing the very large 4-nitrophenyl group through a high-energy, sterically hindered planar or twist-boat transition state. rsc.org Consequently, the molecule exists almost exclusively in the conformation where the 4-nitrophenyl group is equatorial. The equilibrium between the two chair forms is therefore heavily skewed towards the di-equatorial conformer.

Table 1: Positional Preference of Substituents in the Most Stable Conformer of this compound

| Substituent | Position on Ring | Preferred Orientation | Rationale |

|---|---|---|---|

| 4-Nitrophenyl | N1 | Equatorial | Minimization of steric hindrance. |

Torsional Angles and Dihedral Relationships

The three-dimensional structure of this compound is critically defined by the torsional and dihedral angles, particularly the angle of rotation around the N1—C(phenyl) bond. This dihedral angle, which describes the orientation of the 4-nitrophenyl ring relative to the piperidine ring, is a result of the balance between two opposing factors: steric hindrance and electronic conjugation.

A planar arrangement (dihedral angle of 0° or 180°) would maximize the overlap between the nitrogen atom's lone pair of electrons and the π-system of the aromatic ring. This conjugation is electronically favorable, as it delocalizes the lone pair and gives the N-C(aryl) bond some double-bond character. wm.edu However, a fully planar conformation would introduce significant steric clashes between the ortho-hydrogens of the phenyl ring and the equatorial hydrogens at the C2 and C6 positions of the piperidine ring.

To alleviate this steric strain, the phenyl ring rotates out of the plane of the piperidine nitrogen and its adjacent carbons. Crystal structure analyses of analogous N-arylpiperazine compounds provide insight into the likely geometry. For example, in the crystal structure of a salt containing the 1-(4-nitrophenyl)piperazinium cation, where the nitrophenyl group is in an equatorial position, the dihedral angle between the mean plane of the piperazine ring and the phenyl ring was found to be 36.83(6)°. nih.gov In a different salt where the group was forced into an axial position, the angle was 62.4(1)°. nih.gov These values indicate a significantly twisted conformation.

Table 2: Exemplary Dihedral Angles in an Analogous N-(4-nitrophenyl) Heterocycle

| Compound Fragment | Dihedral Angle | Position of Nitrophenyl Group | Reference |

|---|---|---|---|

| 1-(4-nitrophenyl)piperazinium | 36.83(6)° | Equatorial | nih.gov |

This twisted geometry represents a compromise, retaining partial electronic conjugation while minimizing steric repulsion, and is characteristic of N-aryl saturated heterocycles.

Electronic Structure and Aromaticity of the 4-Nitrophenyl Moiety

The electronic properties of the 4-nitrophenyl group have a profound influence on the entire molecule. The nitro (–NO₂) group is a powerful electron-withdrawing group, which significantly modulates the electron density distribution of the aromatic ring to which it is attached. wikipedia.org This influence is exerted through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached phenyl ring carbon atom through the sigma bond framework.

Resonance Effect (-M or -R): The nitro group can participate in resonance with the aromatic π-system, actively withdrawing electron density from the ring. This effect delocalizes the π-electrons from the ring onto the nitro group, particularly from the ortho and para positions. This creates a significant charge-transfer character in the molecule. nih.govacs.org

The resonance structures of the 4-nitrophenyl group show a partial positive charge (δ+) developing on the aromatic ring, especially at the carbon atom bonded to the piperidine nitrogen (the ipso-carbon). This electron deficiency deactivates the phenyl ring towards electrophilic aromatic substitution.

Furthermore, the strong electron-withdrawing nature of the 4-nitrophenyl moiety significantly reduces the basicity of the piperidine nitrogen atom. The nitrogen's lone pair is less available for protonation because it is partially delocalized into the electron-poor aromatic ring. wm.edu This effect makes this compound a much weaker base than N-alkylpiperidines or even unsubstituted N-phenylpiperidine. The electronic properties of p-nitrophenol, which contains the same moiety, demonstrate this charge-transfer nature; its deprotonated form is intensely yellow due to an absorbance maximum at 405 nm, a result of the extended conjugation. wikipedia.org

Pharmacological Investigations and Biological Activities

Broad-Spectrum Biological Activity Screening of 4-Methyl-1-(4-nitrophenyl)piperidine Derivatives

The nitrophenylpiperidine framework has been a focal point for screening programs aimed at discovering novel compounds with therapeutic potential across various disease areas.

The search for new antimicrobial agents is a critical area of research due to increasing drug resistance. nih.gov Heterocyclic compounds, particularly those containing nitrogen like piperidine (B6355638), are frequently explored for their pharmaceutical potential. biointerfaceresearch.com

Studies on derivatives of the closely related 1-(4-nitrophenyl)piperazine (B103982) have shown promise. A series of ten new 1-(4-nitrophenyl)piperazine derivatives were synthesized and tested for their antistaphylococcal, antimycobacterial, and antifungal activities. nih.govresearchgate.net While most compounds in this series demonstrated moderate effects, specific derivatives showed notable inhibition against Mycobacterium kansasii and Fusarium avenaceum. nih.govresearchgate.net For instance, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride were most effective against M. kansasii, while 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride had the highest activity against F. avenaceum. nih.govresearchgate.net These compounds generally exhibited low toxicity in human and plant cells. nih.govresearchgate.net

Broader research into piperidine derivatives confirms their potential as antimicrobial agents. academicjournals.orgbiomedpharmajournal.orgresearchgate.net Synthesized piperidine derivatives have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com Some piperidin-4-one derivatives have exhibited significant antimicrobial and antifungal activity when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org However, other studies have found that certain piperidine derivatives display no activity against specific fungal species like Fusarium verticilliodes and Candida utilis. academicjournals.orgresearchgate.net

| Compound/Derivative Class | Target Organism | Activity/Finding | Citation |

| 1-(4-nitrophenyl)piperazine derivatives | Mycobacterium kansasii | Highest inhibition activity observed with specific derivatives (MIC = 15.0-15.4 µM). | nih.govresearchgate.net |

| 1-(4-nitrophenyl)piperazine derivatives | Fusarium avenaceum | Highest activity observed with a specific derivative (MIC = 14.2 µM). | nih.govresearchgate.net |

| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Showed activity against both Gram-positive and Gram-negative bacteria. | biointerfaceresearch.com |

| Piperidin-4-one derivatives | Various bacteria and fungi | Exhibited significant antimicrobial activity compared to ampicillin and terbinafine. | biomedpharmajournal.org |

| Piperidine derivatives | Aspergillus niger, Candida albicans | Showed varying degrees of inhibition. | academicjournals.orgresearchgate.net |

The piperidine ring is a structural component in numerous compounds investigated for anticancer properties. nih.gov The development of new cytotoxic drugs with high selectivity for cancer cells is a crucial goal in oncology research. mdpi.com

Research on nitrophenyl-containing heterocycles has identified compounds with notable anticancer activity. For example, certain 5,6,7,8-tetrahydroisoquinolines that incorporate a nitrophenyl group have demonstrated moderate to strong cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines. nih.gov Specifically, compound 5h in one study was more active than the standard chemotherapy drug doxorubicin (B1662922) against the PACA2 cell line, and compound 6b was more active than doxorubicin against the A549 cell line. nih.gov

Piperidine derivatives have also been evaluated for their potential in treating breast cancer. nih.gov Studies have shown that piperazine (B1678402) derivatives, which share structural similarities, can act as antiproliferative agents against breast cancer cell lines like MCF7. mdpi.com The cytotoxicity of such compounds appears to be influenced by the specific chemical groups attached to the core structure. mdpi.com For instance, the presence of electron-withdrawing groups on a related urea (B33335) function was found to be important for anticancer activity. mdpi.com Furthermore, piperidine derivatives are part of the structure of established anticancer drugs like doxorubicin, where the ring contributes to the drug's cytotoxic effects. ijnrd.org

| Compound/Derivative Class | Cancer Cell Line | Activity/Finding | Citation |

| Nitrophenyl-containing tetrahydroisoquinolines | Pancreatic (PACA2) | Compound 5h showed strong cytotoxic activity (IC₅₀ = 25.9 µM), more potent than doxorubicin. | nih.gov |

| Nitrophenyl-containing tetrahydroisoquinolines | Lung (A549) | Compound 6b showed considerable cytotoxic activity (IC₅₀ = 34.9 µM), more potent than doxorubicin. | nih.gov |

| Piperazine derivatives | Breast (MCF7) | Certain derivatives showed high selective anticancer activity. | mdpi.com |

| Naphthyridine derivatives | Leukemia (HL-60) | Some compounds were highly potent with IC₅₀ values as low as 0.1 µM. | nih.gov |

The piperidine scaffold is a well-established pharmacophore in the development of analgesic agents, most notably found in potent opioids. nih.gov The incorporation of a 4-phenylpiperidine (B165713) structure, similar to the core of morphine, into other molecules has led to the creation of novel classes of powerful opioid analgesics. nih.gov

Derivatives of 4-anilidopiperidine, which are structurally related to the potent opioid fentanyl, have been synthesized and shown to possess strong analgesic and anesthetic properties. nih.gov These compounds demonstrate that modifications to the piperidine ring and its substituents can significantly influence analgesic potency and duration of action. nih.gov Research has also noted that piperidine derivatives, in general, can exhibit anti-inflammatory properties. ijnrd.org The analgesic activity can be affected by simple substitutions; for example, a methyl group at the para position of a related compound was found to enhance analgesic efficacy. ijnrd.org

Natural and synthetic piperidine derivatives have been recognized for their potential use in agriculture as insecticides. dtic.milnih.gov Piperine (B192125), an alkaloid found in black pepper containing a piperidine ring, is known for its insecticidal properties, and its derivatives have been optimized to create more potent agents. nih.govresearchgate.net

In a study evaluating 33 different piperidine derivatives, several compounds showed significant toxicity against the female adults of the Aedes aegypti mosquito. dtic.mil The toxicity was found to be dependent on the specific chemical groups attached to the piperidine ring and their position. For example, among methyl-piperidines, the order of toxicity was 2-methyl > 3-methyl > 4-methyl. dtic.mil

Further research into piperine derivatives has led to the synthesis of novel linear bisamides with enhanced insecticidal activity against pests like Plutella xylostella. nih.govresearchgate.net One such derivative, compound D28, caused 90% mortality at a concentration of 1 mg/ml. nih.govresearchgate.net Similarly, isoquinoline (B145761) alkaloids, which are structurally related to piperidines, have also shown insecticidal effects against agricultural pests like the aphid Aphis craccivora. mdpi.com

Elucidation of Molecular Mechanisms of Action

Understanding how these compounds interact with biological targets at a molecular level is key to optimizing their therapeutic effects. The nitrophenylpiperidine scaffold has been studied for its binding to various receptors.

The piperidine moiety is a key structural feature for ligands of both opioid and sigma receptors, which are important targets for treating pain and various central nervous system disorders. nih.govnih.gov

Opioid Receptors: The analgesic effects of many piperidine-based compounds are mediated through their interaction with opioid receptors, particularly the mu (μ)-opioid receptor. nih.govnih.gov The binding affinity of these compounds can be finely tuned by altering their chemical structure. nih.gov For example, studies on morphine-related compounds show that changes to the alkyl group at position 3 can significantly alter the binding affinity (Ki values). nih.gov The incorporation of the 4-phenylpiperidine pharmacophore is a common strategy in designing potent opioid analgesics. nih.gov

Sigma Receptors: The sigma receptor family (σ1 and σ2) has emerged as a promising target for drug development in cancer and neurological disorders. nih.govsigmaaldrich.com Piperidine-based derivatives have been specifically designed and synthesized as ligands for sigma receptors. nih.govnih.gov A screening of piperidine/piperazine-based compounds led to the discovery of a potent S1R agonist with a high binding affinity (Ki value of 3.2 nM), comparable to the reference compound haloperidol. nih.gov The σ1 receptor is characterized by its high affinity for the (+)-stereoisomers of benzomorphans, and ligands typically require a nitrogen atom for high-affinity binding. sigmaaldrich.com The sigma-2 receptor is overexpressed in proliferating tumor cells, making it a valuable target for developing antiproliferative agents. mdpi.com

| Receptor Type | Ligand Class/Compound | Finding | Citation |

| Mu (μ) Opioid Receptor | Morphine Derivatives | The chemical group at position 6 has little effect on binding, while modifications at position 3 significantly alter affinity. | nih.gov |

| Mu (μ) Opioid Receptor | 4-Anilidopiperidines | Incorporation of the 4-phenylpiperidine pharmacophore leads to potent opioid analgesic agents. | nih.gov |

| Sigma-1 (σ1) Receptor | Piperidine/piperazine-based compounds | A potent agonist was identified with a Ki value of 3.2 nM, comparable to haloperidol. | nih.gov |

| Sigma-1 (σ1) Receptor | General Ligands | High-affinity binding often requires a nitrogen atom in the ligand structure. | sigmaaldrich.com |

| Sigma-2 (σ2) Receptor | Benzimidazolone/diazacycloalkane derivatives | Novel selective ligands for the σ2 receptor have been characterized. | mdpi.com |

Enzyme Inhibition and Activation Studies

Compounds containing piperidine and nitrophenyl motifs have demonstrated significant interactions with various enzymes. For instance, a series of 3-benzyl-2,6-bis(3-nitrophenyl)piperidin-4-one derivatives were synthesized and showed notable antioxidant activity. nih.gov In other research, novel nitrophenylpiperazine derivatives were designed as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, with one of the most potent compounds displaying a mixed inhibition mechanism. nih.gov

Furthermore, piperidine derivatives have been explored as inhibitors of other key enzymes. Studies have identified piperidine-based compounds that act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission, making them relevant for Alzheimer's disease research. nih.govmdpi.com Specifically, benzimidazole-based piperidine hybrids carrying a nitro substituent showed encouraging inhibition of both acetylcholinesterase and butyrylcholinesterase. mdpi.com Given these precedents, this compound could plausibly exhibit inhibitory activity against a range of enzymes, contingent on the specific target's active site architecture. The nitrophenyl group, being strongly electron-withdrawing, can interact with nucleophilic sites within enzyme active sites, potentially leading to inhibition. mdpi.com

Table 1: Enzyme Inhibition by Related Piperidine and Nitrophenyl Derivatives

| Compound Class | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|

| Nitrophenylpiperazine Derivatives | Tyrosinase | Significant inhibitory effect (mixed inhibition) | nih.gov |

| Benzimidazole-Piperidine Hybrids (with nitro group) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Potent inhibition | mdpi.com |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | Potent and selective inhibition (IC50 = 5.7 nM) | nih.gov |

| Chalcone derivatives of piperidine | α-amylase | Inhibitory activity | nih.gov |

Modulation of Specific Biological Pathways

The structural elements of this compound suggest its potential to modulate key biological pathways. Piperidine and its derivatives have been shown to influence signaling pathways crucial for cancer regulation, such as NF-κB, PI3K/Akt, and MAPK pathways, often leading to the apoptosis of cancer cells. nih.gov For example, the phenylpiperidine class of opioids primarily acts as mu-opioid receptor agonists, which in turn modulate G-protein-coupled receptors and inhibit ascending pain pathways. painphysicianjournal.com

The presence of the nitroaromatic group introduces another layer of biological interaction. Nitroaromatic compounds can be bioactivated through reduction, leading to the formation of reactive species that can interact with cellular macromolecules and pathways. scielo.brsvedbergopen.com This bioactivation is central to the mechanism of many nitroaromatic drugs. scielo.brnih.gov Some piperidine derivatives have also been found to suppress natural killer (NK) cell cytotoxicity, an effect that could impact immune surveillance pathways. painphysicianjournal.com

Investigation of Nitro Group Reduction Metabolites and Their Biological Impact

A critical aspect of the pharmacology of any nitroaromatic compound is its metabolic fate. The nitro group is susceptible to enzymatic reduction within biological systems, a process that is central to both the therapeutic action and potential toxicity of this class of drugs. scielo.brnih.gov This metabolic pathway typically proceeds via a six-electron reduction, sequentially forming nitroso and N-hydroxylamino intermediates before yielding the corresponding amino derivative. nih.gov

These reduction reactions are often catalyzed by a variety of enzymes known as nitroreductases, which include NADPH:cytochrome P450 oxidoreductase and other flavoenzymes. nih.govacs.org The reactive intermediates, particularly the nitroso and hydroxylamine (B1172632) species, can covalently bind to cellular macromolecules like DNA and proteins, which can lead to cytotoxicity or mutagenicity. svedbergopen.comnih.gov However, this same reactivity is harnessed in prodrug strategies, where the localized bioactivation of a nitro compound to a cytotoxic metabolite is the intended therapeutic mechanism, especially in antimicrobial and anticancer applications. mdpi.comsvedbergopen.com Therefore, the biological impact of this compound would likely be significantly influenced by its metabolic transformation into 4-Methyl-1-(4-aminophenyl)piperidine and the transient reactive intermediates formed along this pathway.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound for enhanced biological performance. For this compound, SAR studies would focus on how modifications to its three main components—the methyl group, the nitrophenyl ring, and the piperidine core—affect its activity.

Impact of Methyl Substitution on Pharmacological Efficacy

The methyl group at the 4-position of the piperidine ring is expected to influence the compound's pharmacological profile. Methylation can affect a molecule's lipophilicity, steric profile, and metabolic stability. In a study of 4-methyl piperidine derivatives, substitution at the nitrogen terminal was shown to result in a wide range of pharmacological responses, including cytotoxic, antibacterial, and antifungal activities. researchgate.net Research on melanocortin subtype 4 receptor (MC4R) agonists described how various alkyl substituents on the piperidine core, including methyl groups, can furnish compounds with good affinity and functional potency. nih.gov The presence of a methyl group can also alter the activity of a drug; for instance, in certain benzodiazepines, a methyl group at the 1-position increases hypnotic activity, whereas an ethyl group reduces it. nih.gov

Influence of Nitrophenyl Position and Substituent Modifications

The position of the nitro group on the phenyl ring is a critical determinant of biological activity. mdpi.com Studies on nitrophenyl-containing compounds have consistently shown that positional isomers (ortho, meta, para) can have vastly different potencies and even different biological actions. For example, in a series of chalcones, the position of the nitro group played a crucial role in their anti-inflammatory and vasorelaxant activities. mdpi.com Specifically, para-substitution was favorable for vasorelaxant effects. In another study on nitrophenylpiperazine derivatives, shifting the nitro group from the ortho- to the para-position was found to increase antiproliferative activity. researchgate.net

Modifications to the phenyl ring, such as adding other substituents or replacing it entirely, would also dramatically alter the compound's properties. For instance, in a series of anti-trypanosomal agents, electron-rich aromatic groups were preferred over electron-deficient ones for activity. dndi.org This suggests that while the nitro group in this compound provides a strong electron-withdrawing character, further substitutions could fine-tune its electronic properties and receptor-binding interactions.

Table 2: Influence of Substituent Position on Biological Activity in Related Compounds

| Compound Series | Substituent | Positional Effect | Resulting Activity | Reference |

|---|---|---|---|---|

| Chalcones | Nitro Group | Ortho-position on both rings | Highest anti-inflammatory activity | mdpi.com |

| Chalcones | Nitro Group | Para-position on B ring | Highest vasorelaxant activity | mdpi.com |

| Nitrophenylpiperazines | Nitro Group | Shift from ortho- to para-position | Increased antiproliferative effect | researchgate.net |

| Benzodiazepines | Halogen | Ortho-position on C-5 phenyl ring | Increased pharmacological effect | nih.gov |

Development of Pharmacophore Models for Targeted Drug Design

Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govmdpi.com For a molecule like this compound, a pharmacophore model would define the spatial relationships between key features such as:

A Hydrogen Bond Acceptor: Provided by the oxygen atoms of the nitro group.

Aromatic/Hydrophobic Regions: The phenyl ring.

A Positive Ionizable Feature: The piperidine nitrogen, which is basic and can be protonated at physiological pH.

A Hydrophobic Group: The methyl substituent.

While a specific pharmacophore model for this compound has not been published, models for related piperidine and piperazine-containing ligands have been successfully developed. nih.govbiointerfaceresearch.com For example, a pharmacophore model for Sigma-1 receptor ligands identified a central positive ionizable group (the piperidine nitrogen) flanked by two hydrophobic pockets. nih.gov Such models serve as powerful queries for virtual screening of large chemical databases to find new, structurally diverse molecules with the potential for the same targeted activity. nih.govrsc.org The development of a validated pharmacophore model based on the activity of this compound would be a critical step in designing next-generation analogues with optimized performance.

Comparative Pharmacological Profiling with Related Piperidine and Piperazine Analogues

The examination of structurally related compounds allows for inferences to be made regarding the likely pharmacological impact of the 4-methylpiperidine (B120128) and 4-nitrophenyl moieties. Research into various classes of bioactive piperidine and piperazine derivatives has consistently shown that the nature of the heterocyclic core—be it a piperidine or a piperazine—and the substituents appended to it are critical determinants of target affinity and efficacy.

For instance, in the development of histamine (B1213489) H3 receptor antagonists, a comparative study was conducted between a series of 1-substituted-{4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl}guanidines and their corresponding piperidine analogues. The findings revealed that the piperidine analogues generally exhibited slightly lower antagonistic activity at the H3 receptor compared to their piperazine counterparts. nih.gov Specifically, replacing the piperazine scaffold with a piperidine ring in one of the lead compounds resulted in a discernible decrease in potency. nih.gov This suggests that for this particular pharmacophore, the presence of the second nitrogen atom in the piperazine ring is beneficial for optimal receptor interaction.

Conversely, in other therapeutic areas, the piperidine scaffold is favored. Studies on dual-acting ligands for sigma-1 (σ1) and histamine H3 receptors have indicated that a piperidine core is a crucial structural element for high affinity at the σ1 receptor. nih.gov A direct comparison between a compound containing a piperidine ring and its piperazine analogue demonstrated a dramatic difference in σ1 receptor affinity, with the piperidine derivative being significantly more potent. nih.gov This highlights that the choice between a piperidine and a piperazine ring can be a decisive factor in achieving desired target selectivity.

The substitution on the phenyl ring also plays a pivotal role. The 4-nitro group on the phenyl ring of this compound is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule and its potential interactions with biological targets. In studies of N-phenylpiperazine derivatives, the nature and position of substituents on the phenyl ring have been shown to modulate activity against various pathogens. acs.org Similarly, for piperidine-based farnesyltransferase inhibitors, substitutions on the C-4 phenyl group were found to be critical for inhibitory activity.

While specific quantitative data comparing this compound with its direct analogues is not available in the reviewed literature, the following table summarizes the general trends observed in broader comparative studies of piperidine and piperazine derivatives, which may offer a predictive framework for its pharmacological profile.

| Feature | Piperidine Analogues | Piperazine Analogues | Key Research Findings |

| Receptor Affinity | Can be higher or lower depending on the target. Often favored for σ1 receptor binding. nih.gov | Can be higher or lower depending on the target. Often favored for certain histamine H3 receptor antagonists. nih.gov | The choice of the heterocyclic core is a critical determinant of receptor affinity and selectivity. |

| Structural Impact | The single nitrogen atom provides a key point for substitution and interaction. | The two nitrogen atoms offer multiple sites for substitution and potential hydrogen bonding, which can enhance binding to certain targets. nih.gov | The number and position of nitrogen atoms in the heterocyclic ring significantly influence the compound's interaction with biological macromolecules. |

| Physicochemical Properties | Generally more lipophilic than corresponding piperazines. | The additional nitrogen atom can increase polarity and potential for hydrogen bonding. | These properties affect absorption, distribution, metabolism, and excretion (ADME) profiles. |

It is important to note that these are general trends, and the specific pharmacological profile of this compound and its analogues can only be definitively determined through direct experimental investigation.

Computational Chemistry and In Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein.

While specific molecular docking studies featuring 4-Methyl-1-(4-nitrophenyl)piperidine are not prominently documented, the piperidine (B6355638) scaffold is a common motif in ligands designed for various biological targets. clinmedkaz.orgresearchgate.net For instance, computational studies on piperidine and piperazine-based compounds have successfully identified potent ligands for sigma receptors (S1R and S2R), which are implicated in a range of neurological disorders. nih.govrsc.org In such studies, a library of compounds is docked into the crystal structure of the target protein. The docking scores, which estimate the binding free energy, are then used to rank the compounds.

A typical molecular docking workflow involves:

Target Preparation: Obtaining the 3D structure of the protein of interest from databases like the Protein Data Bank (PDB).

Ligand Preparation: Generating the 3D conformation of the ligand, in this case, this compound.

Docking Simulation: Using software like AutoDock or Glide to explore possible binding poses of the ligand within the protein's active site.

Analysis of Results: Evaluating the docking scores and visualizing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

For example, a study on novel piperidine-dihydropyridine hybrids identified potential anticancer agents by docking them against the Epidermal Growth Factor Receptor (EGFR). nih.gov The results revealed favorable binding scores and interactions, suggesting their potential as promising candidates for further development. nih.gov Similarly, docking studies of piperidine derivatives against DNA gyrase and topoisomerase IV have shown good binding profiles, indicating their potential as anti-MRSA agents. researchgate.net

Table 1: Illustrative Molecular Docking Results for Analogous Piperidine Derivatives

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) | Reference |

| Piperidine-Dihybridine Hybrids | EGFR | Met793, Leu718, Asp855 | -8.5 kcal/mol | nih.gov |

| Benzylpiperidine Derivatives | Sigma-1 Receptor (S1R) | Tyr103, Glu172, Tyr206 | Ki of 3.2 nM | nih.govrsc.org |

| Piperidine-Substituted Thiophene Pyrimidines | HIV-1 Reverse Transcriptase | Lys101, Tyr181, Tyr188 | Not Specified | ijprajournal.com |

This table is illustrative and based on findings for related piperidine derivatives, not this compound itself.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These methods can predict various properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies.

Specific DFT studies on this compound are scarce, but research on related molecules like 4-methylpiperidine (B120128) and other nitrophenyl compounds provides a solid framework for understanding its likely properties. researchgate.net DFT calculations on piperidine derivatives have been used to analyze their structural stability and electronic properties. researchgate.net For instance, a study on piperidinium (B107235) 4-nitrophenolate, a compound with a similar nitrophenyl group, utilized DFT to investigate its nonlinear optical (NLO) properties. researchgate.net

Key parameters derived from DFT calculations include:

Optimized Geometry: The most stable 3D arrangement of atoms in the molecule.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for determining a molecule's reactivity. The energy gap between them indicates the chemical stability. A smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): This map illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. nih.gov

In a DFT study of a nitrophenyl derivative, the HOMO-LUMO gap was found to be reduced, indicating potential for reactivity. The MEP analysis of such compounds often shows negative potential around the nitro group, suggesting it as a site for electrophilic interactions. mdpi.com

Table 2: Illustrative DFT-Calculated Properties for Analogous Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method | Reference |

| 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- clinmedkaz.orgnih.govdiazino[4,5-d]pyrimidine-2,7-dione | -7.41 | -3.38 | 4.03 | B3LYP/6-31+G(d,p) | mdpi.com |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative (M1) | -5.92 | -2.50 | 3.42 | B3LYP/6-31G(d,p) | nih.gov |

| Piperidinium 4-nitrophenolate | Not specified | Not specified | 3.8 | B3LYP/6–311++G(d,p) | researchgate.net |

This table presents data for related nitrophenyl and piperidine compounds to illustrate the outputs of DFT studies.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) a ligand must possess to bind to a specific target receptor. creative-biolabs.com Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match these features, a process known as virtual screening. nih.gov

While no specific pharmacophore models have been published for this compound, the general approach can be described. A pharmacophore model for a target that could potentially bind this compound would likely include features corresponding to the nitrophenyl ring (as an aromatic or electron-withdrawing feature), the piperidine ring (as a hydrophobic or basic feature), and the methyl group (as a hydrophobic feature). benthamscience.com

The process of ligand-based pharmacophore modeling and virtual screening typically involves:

Selection of a training set: A group of known active molecules for a specific target. nih.gov

Conformational analysis: Generating multiple possible 3D shapes for each molecule in the training set.

Pharmacophore generation: Identifying the common chemical features and their spatial arrangement among the active molecules.

Model validation: Testing the pharmacophore model's ability to distinguish between known active and inactive compounds.

Virtual screening: Searching a large database of compounds to find those that fit the validated pharmacophore model.

For example, pharmacophore models have been successfully used to identify novel inhibitors for various targets by screening databases like ZINC. nih.gov This approach has been applied to piperidine derivatives to understand their structural requirements for activity against targets like farnesyltransferase. benthamscience.com

Molecular Dynamics Simulations to Understand Conformational Flexibility and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a molecule over time and its interactions with its environment, such as a solvent or a biological receptor.

There are no specific published MD simulation studies for this compound. However, MD simulations are frequently employed to study the behavior of ligands in the binding pocket of proteins. rsc.org For piperidine-based ligands, MD simulations can reveal:

Conformational Flexibility: How the piperidine ring and its substituents move and change shape. The piperidine ring typically exists in a chair conformation, and MD can explore the energetics of ring flipping and the orientation of substituents (axial vs. equatorial). acs.org

Binding Stability: Once a ligand is docked into a protein, MD simulations can assess the stability of the binding pose over time. Root Mean Square Deviation (RMSD) of the ligand's position is often monitored to see if it remains stably bound.

Interaction Dynamics: MD can track the formation and breaking of hydrogen bonds and other non-covalent interactions between the ligand and the protein, providing a more detailed understanding of the binding mechanism.

A study on piperidine derivatives used MD simulations to investigate their structural stability and flexibility, correlating these properties with their biological activities. researchgate.net

Table 3: Key Parameters from a Hypothetical MD Simulation of a Ligand-Protein Complex

| Parameter | Description | Typical Observation |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD for the ligand within the binding site suggests a stable binding pose. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Higher RMSF values indicate greater flexibility in certain parts of the ligand or protein. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds indicate key interactions for binding affinity. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to the solvent. | Changes in SASA upon binding can indicate how the ligand is buried within the protein. |

This table describes typical parameters analyzed in MD simulations of ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, untested compounds can be predicted. nih.gov

While a specific QSAR model for this compound is not available, numerous studies have developed QSAR models for various classes of piperidine derivatives to predict their activities, such as anti-HIV, anticancer, and opioid receptor agonism. ijprajournal.comnih.gov

The development of a QSAR model involves several steps:

Data Set: A collection of compounds with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A QSAR study on furan-pyrazole piperidine derivatives successfully developed models to predict their inhibitory activity against Akt1 and cancer cell lines. nih.gov The models were built using 2D and 3D autocorrelation descriptors and validated for their robustness and predictive ability. nih.gov Such models can guide the design of new, more potent analogs.

Table 4: Illustrative Descriptors Used in QSAR Models for Piperidine Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Physicochemical | LogP | Lipophilicity |

| Topological | Wiener Index | Molecular branching |

| Electronic | Dipole Moment | Polarity and charge distribution |

| 3D-Descriptors | 3D-MoRSE | 3D structure information |

| Quantum Chemical | HOMO/LUMO Energy | Electron donating/accepting ability |

This table provides examples of descriptor types commonly used in QSAR studies.

Applications and Translational Research

4-Methyl-1-(4-nitrophenyl)piperidine as a Crucial Intermediate in Pharmaceutical Synthesis

The utility of this compound as an intermediate is a cornerstone of its importance in the pharmaceutical industry. Its structural components can be readily modified, making it a valuable precursor in the synthesis of a wide array of medicinal compounds.

Precursor Role in the Preparation of Anticoagulants and Other Drug Classes

The 4-nitrophenylpiperidine scaffold is a key structural motif found in various pharmacologically active agents. While direct evidence for the use of this compound in the synthesis of currently marketed anticoagulants is not extensively documented in publicly available literature, the structurally related compound, 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, serves as a key intermediate in the synthesis of Apixaban, a widely used anticoagulant. nih.gov This highlights the potential of the nitrophenyl-piperidine core in the design of new anticoagulant drugs.

The piperidine (B6355638) moiety itself is a common feature in a multitude of drug classes. For instance, 4-phenyl piperidine derivatives have been extensively studied as potent agonists for the mu-opioid receptor, indicating their potential in the development of analgesics. sigmaaldrich.com Furthermore, piperazine (B1678402) derivatives, which are structurally similar to piperidines, exhibit a broad range of biological activities and are integral components in many established drugs. nih.gov

Integration into Multi-Step Synthesis of Complex Active Pharmaceutical Ingredients (APIs)

The synthesis of complex Active Pharmaceutical Ingredients (APIs) often involves a multi-step approach where key intermediates are sequentially modified to build the final molecular architecture. core.ac.uk The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction between 1-methylpiperidine (B42303) and a suitable 4-halonitrobenzene derivative. The presence of the nitro group activates the aromatic ring, facilitating this substitution.

Once formed, this compound can undergo further chemical transformations. The nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions to introduce new functional groups and build molecular complexity. This strategic integration into a synthetic route allows for the efficient construction of intricate APIs. The principles of continuous flow chemistry are increasingly being applied to multi-step syntheses to improve efficiency and safety. chemicalbook.comnih.gov

Utilization in the Development of Targeted Therapeutic Agents

The structural features of this compound make it a valuable tool in the quest for targeted therapies for a range of diseases.

Contribution to Neurological Disorder Research

As previously mentioned, the 4-phenyl piperidine scaffold is a well-established pharmacophore for targeting opioid receptors, which are crucial in the modulation of pain and are implicated in various neurological conditions. sigmaaldrich.com The design and synthesis of novel piperidine-based compounds are an active area of research for identifying new central nervous system (CNS) agents. While specific studies on this compound in this context are not widely reported, its structural similarity to known neurologically active compounds suggests its potential as a lead structure for modification and optimization in CNS drug discovery programs.

Applications in Cardiovascular Disease Therapy Development

The linkage of a nitrophenyl-piperidine intermediate to the synthesis of the anticoagulant Apixaban underscores the relevance of this chemical class in cardiovascular medicine. nih.gov The development of new cardiovascular drugs is an ongoing effort, with a focus on novel mechanisms of action. The this compound scaffold could serve as a starting point for the synthesis of new molecules designed to interact with cardiovascular targets.

Role as a Chemical Building Block in Organic and Material Sciences

Beyond its pharmaceutical applications, this compound and its derivatives are valuable building blocks in broader organic synthesis and material science. The reactivity of the nitrophenyl group and the conformational properties of the piperidine ring allow for its incorporation into a variety of larger molecular structures and materials. cymitquimica.com The synthesis of related compounds, such as 1-[(4-nitrophenyl)methyl]piperidine, further demonstrates the utility of the nitrophenyl and piperidine moieties as versatile synthetic components. prepchem.com

Synthesis of Advanced Organic Materials and Polymers

While direct polymerization of this compound is not extensively documented, its bifunctional nature suggests its potential as a monomer for novel polymers. The key to its utility in polymer synthesis lies in the chemical modification of its functional groups.

The nitro group on the phenyl ring can be chemically reduced to an amino group, transforming the molecule into a diamine derivative. This resulting compound, 4-Methyl-1-(4-aminophenyl)piperidine, can then serve as a monomer in condensation polymerization reactions. For instance, it can be reacted with diacyl chlorides or dicarboxylic acids to form polyamides. nih.govrsc.org The general reaction for polyamide synthesis from a diamine and a diacyl chloride is a well-established process. researchgate.net The incorporation of the methylpiperidine moiety into the polymer backbone would influence the material's physical properties, such as its solubility, thermal stability, and mechanical strength.